molecular formula C6H9NO4 B062612 Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate CAS No. 180321-18-0

Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate

Cat. No.: B062612
CAS No.: 180321-18-0
M. Wt: 159.14 g/mol
InChI Key: OKJQBJHYKVHRIS-IUYQGCFVSA-N
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Description

Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate is a natural product found in Pseudostellaria heterophylla and Stellaria palustris with data available.

Scientific Research Applications

Synthesis and Derivative Formation

  • Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate is used in the efficient synthesis of various pyrrole and pyrrolidine derivatives. For example, its role in synthesizing ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate demonstrates its utility in forming complex pyrrole systems from simple starting materials (Dawadi & Lugtenburg, 2011).
  • It is also involved in the synthesis of novel N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, showcasing its versatility in creating functionalized heterocycles (Grošelj et al., 2013).

Chemical Characterization and Analysis

  • The compound has been a subject of study for characterizing hydroxytrichloropicolinic acids, where its derivatives were used in NMR analysis, demonstrating its importance in structural elucidation of chlorinated compounds (Irvine, Cooper, & Thornburgh, 2008).

Application in Drug Discovery

  • It plays a crucial role in the design and synthesis of influenza neuraminidase inhibitors. For instance, it's used in synthesizing potent inhibitors like A-192558, showcasing its potential in antiviral drug development (Wang et al., 2001).

Catalysis and Organic Synthesis

  • The compound is involved in one-pot synthesis techniques, like in the creation of methyl 4-aminopyrrole-2-carboxylates, highlighting its efficiency in catalytic reactions (Galenko et al., 2015).
  • Additionally, it's used in the synthesis of 4-oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives, which underlines its importance in creating diverse organic compounds (Krutošíková et al., 2001).

Advanced Chemical Analysis

  • It is also significant in the study of lipid peroxidation products like 4-Hydroxy-2-nonenal (HNE), where its derivatives help in understanding the chemical nature and analysis of such complex molecules (Spickett, 2013).

Synthesis of Hydrazides and Structural Studies

  • Hydrazides of 4-aryl(hetaryl)-2-oxopyrrolidine-3-carboxylic acids, derivatives of this compound, are synthesized for studies combining lactam rings and carbohydrazide groups (Gorodnicheva et al., 2016).

Photochemical Applications

  • The compound is involved in studies like the photo-methylation of methyl 2-pyridinecarboxylate, indicating its role in photochemical reactions and understanding molecular interactions under UV light (Sugiyama et al., 1981).

Safety and Hazards

The safety and hazards associated with “Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate” are not explicitly mentioned in the retrieved sources .

Properties

IUPAC Name

methyl (2S,4R)-4-hydroxy-5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-11-6(10)3-2-4(8)5(9)7-3/h3-4,8H,2H2,1H3,(H,7,9)/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJQBJHYKVHRIS-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate
Reactant of Route 2
Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate
Reactant of Route 3
Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate
Reactant of Route 4
Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate
Reactant of Route 6
Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate

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